
Fructo-oligosaccharide DP9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructo-oligosaccharide DP9, also known as this compound, is a useful research compound. Its molecular formula is C23H38NO19Na. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gut Health and Microbiota Modulation
Fructo-oligosaccharides are well-known prebiotics that selectively stimulate the growth and activity of beneficial gut bacteria, particularly Bifidobacterium species. Research indicates that Fructo-oligosaccharide DP9 can enhance gut microbiota composition, leading to improved gut health.
Case Study: Fermentation by Infant Microbiota
A study investigated the fermentation of Fructo-oligosaccharides by fecal microbiota from infants aged 2 and 8 weeks. The results showed that both age groups could ferment DP3 oligomers effectively, while higher degree oligomers (DP9) remained largely intact after fermentation. This suggests that this compound may serve as a substrate for beneficial bacteria, promoting a healthy microbiome in infants .
Table 1: Fermentation Patterns of Fructo-Oligosaccharides in Infants
Oligomer Degree | 2-Week-Old Infants | 8-Week-Old Infants |
---|---|---|
DP3 | High fermentation | High fermentation |
DP4-DP8 | Moderate fermentation | High fermentation |
DP9 | Low fermentation | Low fermentation |
Metabolic Regulation
Fructo-oligosaccharides have been shown to influence glucose metabolism positively. Studies indicate that supplementation with Fructo-oligosaccharides can lead to decreased fasting blood glucose levels across various metabolic states, including obesity and diabetes.
Systematic Review Findings
A systematic review highlighted that Fructo-oligosaccharide supplementation significantly reduced fasting blood glucose and insulin levels. The review included multiple trials and demonstrated a linear relationship between the dose of Fructo-oligosaccharides and reductions in glycemia .
Table 2: Impact of Fructo-Oligosaccharide Supplementation on Glucose Homeostasis
Study Type | Population | Dose Range (g/d) | Glycemia Reduction (%) |
---|---|---|---|
Clinical Trials | Healthy Adults | 2.5 - 10 | Up to 13 |
Animal Studies | Rodents | Varied | Significant reduction |
Therapeutic Potential in Intestinal Diseases
Fructo-oligosaccharides exhibit promising therapeutic effects for various intestinal disorders, including inflammatory bowel disease (IBD) and colorectal cancer (CRC). They help maintain intestinal barrier function and modulate immune responses.
Research Insights
Recent studies have shown that functional oligosaccharides like Fructo-oligosaccharides can repair damaged intestinal barriers and regulate immune response, which is crucial for managing conditions like IBD .
Table 3: Therapeutic Applications of Fructo-Oligosaccharides
Condition | Mechanism of Action | Evidence Level |
---|---|---|
Inflammatory Bowel Disease (IBD) | Modulates immune response and gut microbiota composition | Strong |
Colorectal Cancer (CRC) | Enhances SCFA production, inhibiting tumor growth | Moderate |
Analyse Chemischer Reaktionen
Synthetic Reactions
Fructo-oligosaccharide DP9 is primarily synthesized through enzymatic transfructosylation of sucrose, catalyzed by β-fructofuranosidase enzymes . Key steps include:
Table 1: Enzymatic Synthesis Mechanism
Step | Process | Outcome |
---|---|---|
1 | Sucrose acts as donor/acceptor | Fructosyl units transferred to form GF2 (1-kestose, DP3) |
2 | Sequential addition of fructose units | Chain elongation to DP9 via β-(2→1) linkages |
3 | Termination by glucose residue | Stable oligosaccharide with non-reducing end |
This method achieves >60% yield under optimized conditions (pH 5.5–6.5, 50–60°C) .
Hydrolytic Reactions
DP9 undergoes hydrolysis under acidic or enzymatic conditions:
Acid Hydrolysis
-
Conditions : 0.1 M HCl, 80°C.
-
Products : Monosaccharides (glucose, fructose) and shorter FOS chains (DP2–DP5).
Enzymatic Hydrolysis
-
Catalysts : Glycoside hydrolase (GH32) enzymes cleave β-glycosidic bonds .
-
Mechanism :
GF9GH32GFn+Fructose(n<9) -
Rate : Hydrolysis efficiency decreases with increasing DP due to steric hindrance .
Fermentation by Gut Microbiota
DP9 is metabolized by colonic bacteria (e.g., Bifidobacterium, Lactobacillus) via:
Table 2: Fermentation Byproducts
Metabolite | Concentration (µmol/g) | Biological Role |
---|---|---|
Short-chain fatty acids (SCFAs) | 120–180 | Energy source, anti-inflammatory |
Lactic acid | 45–60 | pH modulation, pathogen inhibition |
-
Consumption Rate : 68–74% of DP9 is metabolized within 24 hours .
-
Selectivity : Higher DP correlates with delayed fermentation, but DP9’s intermediate length balances speed and specificity .
Thermal and pH Stability
DP9 demonstrates stability across industrial processing conditions:
Table 3: Stability Profile
Condition | Stability Outcome |
---|---|
pH 3–8 | No degradation (<5% loss) |
100°C, 30 min | Retains 85% structure |
121°C (autoclave) | Partial depolymerization to DP5–DP7 |
Interaction with Minerals
DP9 enhances mineral bioavailability through chelation:
-
Calcium Absorption : Increases by 20–25% in the presence of DP9 due to SCFA-mediated colonic acidification .
-
Iron Solubility : Improves by 15% via non-digestible complex formation.
Oxidative Reactions
Eigenschaften
Molekularformel |
C23H38NO19Na |
---|---|
Synonyme |
Fruβ(2-1)-[Fruβ(2-1)]7-α(2-1)Glc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.